
Calcifediol-d6 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcifediol-d6 (monohydrate) is a deuterium-labeled form of calcifediol, which is a major circulating metabolite of vitamin D3. This compound is used primarily in scientific research to study the metabolism and function of vitamin D. The deuterium labeling allows for precise tracking and analysis in various biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcifediol-d6 (monohydrate) typically involves the deuteration of calcifediol. This process includes the introduction of deuterium atoms into the calcifediol molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of calcifediol-d6 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and consistent incorporation of deuterium atoms. The final product is then purified and crystallized to obtain the monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Calcifediol-d6 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of calcifediol-d6 can lead to the formation of calcitriol-d6, the active form of vitamin D3.
Aplicaciones Científicas De Investigación
Calcifediol-d6 (monohydrate) is widely used in scientific research due to its ability to serve as a tracer in metabolic studies. Its applications include:
Chemistry: Used to study the metabolic pathways of vitamin D and its derivatives.
Biology: Used in cell culture studies to investigate the effects of vitamin D on cellular functions.
Medicine: Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Industry: Used in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
Calcifediol-d6 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of various genes involved in calcium and phosphate homeostasis. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.
Comparación Con Compuestos Similares
Similar Compounds
Calcifediol: The non-deuterated form of calcifediol, used in similar research applications.
Uniqueness
Calcifediol-d6 (monohydrate) is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of vitamin D is crucial.
Propiedades
Fórmula molecular |
C27H46O3 |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3; |
Clave InChI |
WRLFSJXJGJBFJQ-UQNRKMJUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O.O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


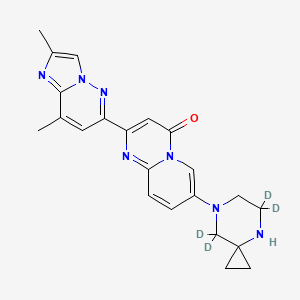
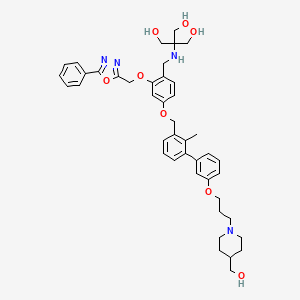
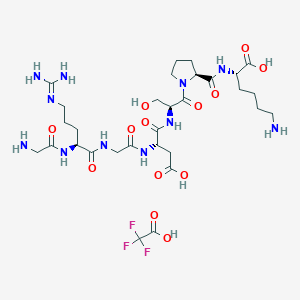
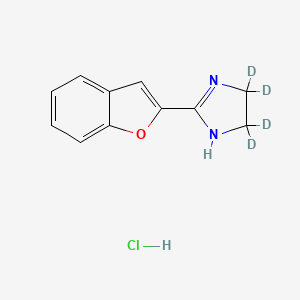



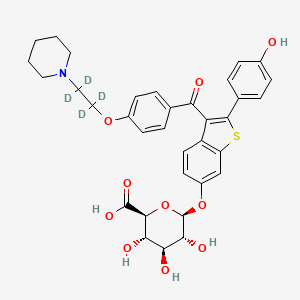

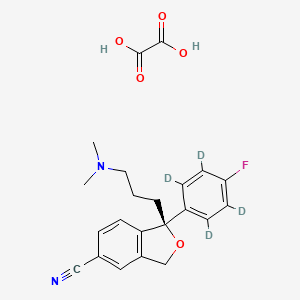

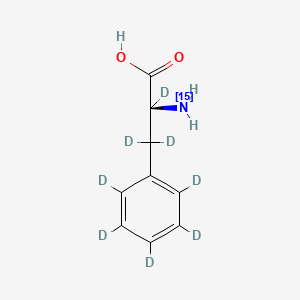
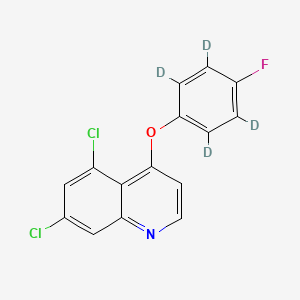
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)
